5-Ethyl-1-methyl-1h-tetrazole
Overview
Description
5-Ethyl-1-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability, making them valuable in various chemical and industrial applications.
Mechanism of Action
Target of Action
5-Ethyl-1-methyl-1h-tetrazole, like other tetrazoles, is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The primary targets of tetrazoles are typically enzymes or receptors where carboxylic acids play a key role. For example, one tetrazole derivative, Ethyl 1H-tetrazole-5-acetate, has been reported to affect the activity of the recombinant human glutaminyl cyclase (QC) .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its target enzyme or receptor, leading to changes in the target’s function. The tetrazole ring is considered a biomimic of the carboxylic acid functional group , allowing it to interact with targets in a similar manner to carboxylic acids. This can result in the activation or inhibition of the target, depending on the specific context.
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given that tetrazoles are often used as replacements for carboxylic acids, they may be involved in a variety of pathways where carboxylic acids play a key role. For instance, benzoic acid substrates often undergo covalent bond formation with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . This suggests that this compound could have good stability and resistance to metabolic degradation, potentially leading to good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect the ionization state of the tetrazole ring, potentially influencing its interaction with targets . Additionally, the presence of other compounds could impact its stability or its ability to reach its targets. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.
Biochemical Analysis
Biochemical Properties
5-Ethyl-1-methyl-1h-tetrazole plays a significant role in biochemical reactions. It acts as a nonclassical bioisostere of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Cellular Effects
This compound has a wide range of biological activities. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels . Detailed information about these interactions is currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It could also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-1-methyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-tetrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide under reflux conditions with a catalyst like lanthanum nitrate hexahydrate. This method offers high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert it into different tetrazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, which can be further utilized in different chemical applications.
Scientific Research Applications
5-Ethyl-1-methyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazole: Lacks the ethyl group, making it less hydrophobic.
5-Methyl-1H-tetrazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
5-Phenyl-1H-tetrazole: Has a phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
5-Ethyl-1-methyl-1H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its hydrophobicity and influences its reactivity in various chemical reactions.
Properties
IUPAC Name |
5-ethyl-1-methyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXQDGGJZMWJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=NN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300651 | |
Record name | 5-ethyl-1-methyl-1h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90329-50-3 | |
Record name | 90329-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-ethyl-1-methyl-1h-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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